H-Ala-OtBu.HCl, or L-Alanine tert-butyl ester hydrochloride, is a protected amino acid derivative essential for peptide synthesis and pharmaceutical development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbKcB21Xs7C6WVxkRGMqSK4bTxVijQDCwz2BtVyh2S7qgLBgfNptqgfVr77wDdLUUZhJQ7iWCZolbsrDxdtmlFZT9SsiaWIWIXY2GfQ-gCF-UyM-k4D3hzACmOEC1-pdfGtGXsL2PCZxxbjg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpBbRjfosRHgkSiT0PAfgY6o5sY3pm8LffCn6MMIBeqFnQb1XiLOrnRDY2n_Dp5rV0ASsf4ZerRk1xonuUieyrgTTJ28m8uKmUuwVZvyahkkoCV1PPEMNBweXyJvhuZi76b5A%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEhT4L-2J0mfNf3zcvKgSzU7Nj5tw-_E2v9fkBpWJEXPRbTMpjJzVlg09HVMd_6c_CUyYVNxNXHDoG5uz3rnXdpmGjgX-Y2f51sZCtExquXK1YhXuFHd3vsL3-o1Hgm_IgwPJrzbAVlslwSlkMqhD82Q7aN8X66tfmYmriItY4atPRl4QB-oiG23QBFG4lVCo-zV6LqoUtIZ0HlLvgDD4KGR1U-DIGmV51snharuCrU3-veBTrMkEegxUN0XE%3D)] It features an L-alanine core with its carboxylic acid group masked by an acid-labile tert-butyl (tBu) ester and its amino group stabilized as a hydrochloride salt.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbKcB21Xs7C6WVxkRGMqSK4bTxVijQDCwz2BtVyh2S7qgLBgfNptqgfVr77wDdLUUZhJQ7iWCZolbsrDxdtmlFZT9SsiaWIWIXY2GfQ-gCF-UyM-k4D3hzACmOEC1-pdfGtGXsL2PCZxxbjg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDVzU5zMvamNV8qBBcfgFz4Rda_uCtCjHQK5zqGTwnNoLPAbFzhtLI3z5KagXA8N4PElWRBxSp0tIvngXfDuGVwPv6pwyZKiaAIw5UjazGAVyun05PwfTcaEsda9xsD9ZX9kI%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRrrONdwkFYvUTkYe-ZCM970qmQ2reLBXKegciPDTUdKTrZlXI_Li3guKDe8UE9OUDp-xxB6Ywjogq3_EJXAYtHLtIlsWTsfueAxVxGkZ7-msSJDtCEdtiOojWL3pQmZP_epmoY-2iwnb5ZMG4Of1z7NMfB_xdgxyMvzMA3vMgz-NVwQK-0YkY7AYGk_l9QypKfXOJTj5y5RcMBPDZDSptxVyOzWhRbxb2WgedIX5icg5KmTCZ)] This specific combination makes it a valuable building block, particularly in solution-phase synthesis and within the widely-used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, where precise control of reactive groups is critical.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5BfxY2zIy4Bf5iEw89W13TdUD_LKaRCyx0BSxLwlTFVM-PtR2a5E0NPIoFLuJXF9vniuQovknD-dpajHcXndgjgpsVZcFti9XLe52GfHJopA5vyjYNqhNSwItWFOzzJtXnTt25G-oUhJl7hY67NcmDHBNnKQLAG_8dryJ2GIodkLsyFRNHmyd8BKliEMmAEDOPVOIEyKXhwlGOfiDhLjf0dP9OiI541wEiBCohYqgZjrW2yu2jf-hwGnUGcvL4hundwE%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVuOTDjPCYJzXxuHmroGqTWaki7XfsfZ98gk8tgGDsAb-VzLb2ew8xJk4uiYWD57WI7qeCtSno_CcqKNvjfMQa1UQcwaFlbG9yyUlpAgcZKtCPepZBpp1kcWDuCCYmc6SJs9jHoEMJ1SFEYVg-rZTlyMRHf4USvRTaJqQ41cYnvwTPzBWCluZvnXWtmSufWIqY6fxxrJy9Y-WNEkO7GE3PLdyGglFDXDZGOhYXQorUcw%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvMVQ4DmYTT1eZuuJJtpGpOAw9VDxQTNkeFrmmFfQPWDyTFD3_QduFQVgbFlIzLahUvHT8yvoayTSC9c1uaVB1SRET_Hxdw--zQFEcjaes_h0jdwY9yWLbWgulHVzxb4RIr74_c-66wMqOs2N9I_XHxCoRRhdH1FQmLBbYdGymvhPtasm_9LJfSHKprjVN_jB12DTXDmsoiWrD3C-xqdq57AS8dSoV7ALlAjfp4vhejooDQMzjdXud)]
Substituting H-Ala-OtBu.HCl is a critical process decision, not a simple cost-saving measure. Replacing the hydrochloride salt with the free base increases the risk of self-condensation into diketopiperazine impurities, compromising starting material purity and final product yield.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbn8I7KZneQsw9GtUGd0B-3YwQaKQ6nu3VwmB1HT68Is-Tz-dBB2gGoUa0gcP-p4AXLUHc4Jb0jv3u0_GGm-CFYXAvUjFAt84LFif1PP8aiTRRoF9obyGlmU8ruOcyWzS0J9epcKPfq_q1xc0%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_DdLEWjK8xEQNDV2HdEx9tsGE4tt30rogRFOWDYkkvfeXFxnPdSKTJhiCvifYWDA3LW5lxg4lQtr0vvbKivxj0jdBSbILb8q2bBsnYT1Jg3PcT2fZ_EwPJ6vzSqeEw_MUV9kAcDYLLKwoe_g%3D)] Swapping the tert-butyl (tBu) ester for a methyl or ethyl ester is incompatible with Fmoc-based synthesis; tBu esters are cleaved by mild acid (TFA), whereas methyl/ethyl esters require harsh basic saponification, which would destroy the Fmoc-protected peptide chain.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJjibsft83t4r9x9eYpKrDOxTCtFo4EZ-5-rJ5CyAcBa2v03Vt9KyueFI8v0U-3mfVOPgWYBF9KmZ4VNtmzEPl1rd_o3ipG6SBtVdIQacqHpMV0E2oDng8zWq4xwxPIiB5jTE3tgBwO75xZAcIxY_FyjjNBofvKuWyYPffkgFIbesE7UFh_RvzPqzt-Pk-RbnK3mddTyE4hz24ctaIbC2x6f02Srk3JSHT)] This fundamental difference in deprotection chemistry makes other simple esters unsuitable drop-in replacements for workflows optimized for acid-labile side-chain protecting groups.
The tert-butyl ester of H-Ala-OtBu.HCl is stable to the mild basic conditions (e.g., piperidine in DMF) used to remove the N-terminal Fmoc group during peptide chain elongation.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKxCakp689ue7tc25KOPK_3NstGrzZi1DNqQbNtiBHV_HB6TQy79Sb_R79hugI52SiqKqL6JaWWO34pI9ENUMZ9wxFU1uqq8cDhwPhpJCT9CsF4Ps_IelW_5QehZpKgN1limqGntEDyKEuyaxFEUQCFu8CVou9qLZrFwPSsui_HcBsgd_KHY2OoXA9_a6Rru-Z3TV301A5Re6xOHrWoba8OP6B)] It is, however, efficiently cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), during the final global deprotection step.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUHxa67iwXNpo_7aC5fuQi22LBQrJcaBuIP5Ho43dU-Z6ZSHfgUmokzn0pNJMnmMSX7ep55x444ewg_zD6j7YSgeTbUgZhEztR7GAIiobkrJru3-U7sf6_F0bmC77CBORcyN_jmqOBwzOeOPPg)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFvqd9WmrwNaSZKKO6O_D36CgZzTZFO9DdIEE-GL7ZfAb06gVaI8_R4t4pUd5m4UyXsw-oQkL_WcsY2PpV64SQB3TNuADy59s18UIVjQwBWEcl4PdNOvYQPykQs_TcYFH2s3pp-MfDPjubvK_XigY0bIKtRp7Bvc_PbqJnCycyg0QXIJ2p54z28IsAiFrnxKt4mT2XTQaUs1cjMuORd3DAP8d7dPYVnkLW-KUt)] This is in direct contrast to methyl or ethyl esters, which require harsh basic conditions (saponification) for cleavage, a method that is incompatible with the Fmoc/tBu strategy and risks racemization.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJjibsft83t4r9x9eYpKrDOxTCtFo4EZ-5-rJ5CyAcBa2v03Vt9KyueFI8v0U-3mfVOPgWYBF9KmZ4VNtmzEPl1rd_o3ipG6SBtVdIQacqHpMV0E2oDng8zWq4xwxPIiB5jTE3tgBwO75xZAcIxY_FyjjNBofvKuWyYPffkgFIbesE7UFh_RvzPqzt-Pk-RbnK3mddTyE4hz24ctaIbC2x6f02Srk3JSHT)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0E5XKy4dQqIqAKbdz23QytfWuZe6RboaqKN68Wur9ku_VmV3m5t1xzhHaOjfSxEQBnpaNXNSR_OaBfTSr7_HG1IJ-HQ-ZzaZijPEeGEIENGsYz6e_Lo3NvKps1Yq0xcDf1u8zK44mYl2DDBH5RdyNtMMwdSGFkT2XyWR5eR024YJQwDsocoTcj1NZcsrmZjzw8o2w0SiOTIcZxPngYSxkJINCRw%3D%3D)]
| Evidence Dimension | Protecting Group Cleavage Conditions |
| Target Compound Data | Stable to base (piperidine); Cleaved by mild acid (TFA) |
| Comparator Or Baseline | H-Ala-OMe.HCl / H-Ala-OEt.HCl: Require harsh basic conditions (saponification) for cleavage |
| Quantified Difference | Enables an orthogonal deprotection scheme essential for modern peptide synthesis |
| Conditions | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow |
This chemical orthogonality is the basis of the Fmoc/tBu strategy, allowing for the selective and repeated deprotection of the N-terminus for chain growth without affecting the C-terminal ester or other acid-labile side-chain protecting groups.
Amino acid esters with a free N-terminus, such as the free base form of H-Ala-OtBu, are susceptible to intramolecular cyclization, which forms diketopiperazine (DKP) impurities.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbn8I7KZneQsw9GtUGd0B-3YwQaKQ6nu3VwmB1HT68Is-Tz-dBB2gGoUa0gcP-p4AXLUHc4Jb0jv3u0_GGm-CFYXAvUjFAt84LFif1PP8aiTRRoF9obyGlmU8ruOcyWzS0J9epcKPfq_q1xc0%3D)] The hydrochloride salt form of H-Ala-OtBu.HCl protonates the nucleophilic amino group, preventing this side reaction and ensuring greater shelf-life and process stability.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDVzU5zMvamNV8qBBcfgFz4Rda_uCtCjHQK5zqGTwnNoLPAbFzhtLI3z5KagXA8N4PElWRBxSp0tIvngXfDuGVwPv6pwyZKiaAIw5UjazGAVyun05PwfTcaEsda9xsD9ZX9kI%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvMVQ4DmYTT1eZuuJJtpGpOAw9VDxQTNkeFrmmFfQPWDyTFD3_QduFQVgbFlIzLahUvHT8yvoayTSC9c1uaVB1SRET_Hxdw--zQFEcjaes_h0jdwY9yWLbWgulHVzxb4RIr74_c-66wMqOs2N9I_XHxCoRRhdH1FQmLBbYdGymvhPtasm_9LJfSHKprjVN_jB12DTXDmsoiWrD3C-xqdq57AS8dSoV7ALlAjfp4vhejooDQMzjdXud)] Procuring the hydrochloride salt ensures that the monomeric, reactive amino acid is available for the intended coupling reaction, rather than a mixture containing difficult-to-remove cyclic byproducts.
| Evidence Dimension | Stability Against Self-Condensation |
| Target Compound Data | High; amine is protonated as a stable salt, inhibiting intramolecular cyclization |
| Comparator Or Baseline | H-Ala-OtBu (free base): Prone to cyclization to form diketopiperazine impurities |
| Quantified Difference | Significantly reduced potential for formation of process-critical DKP impurities |
| Conditions | Storage, handling, and in-situ neutralization prior to coupling reaction |
Using the stable HCl salt minimizes lot-to-lot variability and ensures higher reproducibility in synthesis by preventing the introduction of a major impurity at the first step.
As a hydrochloride salt, H-Ala-OtBu.HCl is soluble in polar organic solvents like methanol and ethanol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbKcB21Xs7C6WVxkRGMqSK4bTxVijQDCwz2BtVyh2S7qgLBgfNptqgfVr77wDdLUUZhJQ7iWCZolbsrDxdtmlFZT9SsiaWIWIXY2GfQ-gCF-UyM-k4D3hzACmOEC1-pdfGtGXsL2PCZxxbjg%3D%3D)] For coupling reactions, it is typically dissolved in solvents like DMF or DCM, where the free amine is liberated *in situ* by adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtMPDnYL5hpxkH2QckiG74plObX9kPOfzHJj24Op-C-eVynQ9WC9ZLW2oerKJ0FxKZ2wyVcp7MUdVXF_MO0pmaFz0zvhgjfeYAzl9Ts5bQOQuOi1EiUFaSbN9XLaqJeHzeLp1WfvSfvhNV97R3HF0pswr1Joc_xoF6ZBFN-QAemzkgpvXaTw%3D%3D)] This procedure ensures good solubility and the availability of the reactive free amine in the homogenous reaction mixture, which is critical for achieving high coupling efficiencies.
| Evidence Dimension | Solubility Profile for Reaction Setup |
| Target Compound Data | Soluble in polar organic solvents (e.g., methanol, DMF, DCM) upon in-situ neutralization |
| Comparator Or Baseline | Poorly soluble starting materials which can lead to heterogeneous reaction mixtures and lower yields |
| Quantified Difference | Facilitates homogeneous reaction conditions for efficient peptide coupling |
| Conditions | Solution-phase peptide coupling; fragment condensation |
Predictable solubility simplifies reaction setup, avoids process complications from heterogeneous mixtures, and supports consistent, high-yield coupling outcomes.
Ideal for the solution-phase synthesis of di- or tri-peptides where alanine is the C-terminal residue. The compound's free amine is ready for coupling with an N-protected amino acid, while the tBu ester provides robust, acid-labile protection of the carboxyl group, ensuring selective bond formation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5BfxY2zIy4Bf5iEw89W13TdUD_LKaRCyx0BSxLwlTFVM-PtR2a5E0NPIoFLuJXF9vniuQovknD-dpajHcXndgjgpsVZcFti9XLe52GfHJopA5vyjYNqhNSwItWFOzzJtXnTt25G-oUhJl7hY67NcmDHBNnKQLAG_8dryJ2GIodkLsyFRNHmyd8BKliEMmAEDOPVOIEyKXhwlGOfiDhLjf0dP9OiI541wEiBCohYqgZjrW2yu2jf-hwGnUGcvL4hundwE%3D)][[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpCI75m85Q0EkN4hlI1zs9uS9y15wBUWzXoyY8PXzTemBkgSPmDiogdFBgUmSqX03odoUMiHdYlnddWpQkcF-dZIBoqMMeVHkv6M1pD8KyH0HbTyxJKIrxWq9cQWvWeLSdRJZk1_hWj2nmqYKvtj_1QY9R6OXH7NfR9G7FPYIHIehvIoHtJXlZzBOjkurdvekh90vs-SMFM8G121vZIXTPMlj8kuDridNtTt16bG-Gp8SMnXg45IZ8nA1FLZpeyQxYI2wsMbD7-A%3D%3D)]
Serves as a starting material for creating protected peptide fragments in solution. These fragments, containing a C-terminal Ala(OtBu), can then be coupled to a resin-bound peptide in a convergent synthesis strategy, which is often more efficient for producing very long or complex peptides.
When the final target peptide requires a C-terminal tert-butyl ester rather than a free carboxylic acid, this compound can be used in the final coupling step of a solution-phase synthesis.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5BfxY2zIy4Bf5iEw89W13TdUD_LKaRCyx0BSxLwlTFVM-PtR2a5E0NPIoFLuJXF9vniuQovknD-dpajHcXndgjgpsVZcFti9XLe52GfHJopA5vyjYNqhNSwItWFOzzJtXnTt25G-oUhJl7hY67NcmDHBNnKQLAG_8dryJ2GIodkLsyFRNHmyd8BKliEMmAEDOPVOIEyKXhwlGOfiDhLjf0dP9OiI541wEiBCohYqgZjrW2yu2jf-hwGnUGcvL4hundwE%3D)] Its stability and defined structure ensure the integrity of the final product.
Irritant